molecular formula C14H10BrFO2 B1379287 3-Benzyloxy-6-bromo-2-fluorobenzaldehyde CAS No. 1114809-05-0

3-Benzyloxy-6-bromo-2-fluorobenzaldehyde

Cat. No.: B1379287
CAS No.: 1114809-05-0
M. Wt: 309.13 g/mol
InChI Key: GRIVHAIKQQBTIY-UHFFFAOYSA-N
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Description

3-Benzyloxy-6-bromo-2-fluorobenzaldehyde is a high-purity, halogenated benzaldehyde derivative designed for use as a key synthetic intermediate in advanced organic research and development. Its molecular structure, featuring bromine and fluorine substituents on the aromatic ring along with a benzyl-protected hydroxy group, makes it a highly versatile and valuable building block for constructing more complex molecules. This compound is primarily valued in medicinal chemistry and agrochemical research for its utility in cross-coupling reactions, such as Suzuki-Miyaura couplings, where the bromine atom acts as a handle for carbon-carbon bond formation . The electron-withdrawing nature of the halogen atoms fine-tunes the electronic properties of the ring, enhancing its reactivity in nucleophilic aromatic substitution and other reactions . The benzyloxy group serves as a robust protective moiety for the phenol, providing stability during multi-step synthetic sequences while allowing for subsequent deprotection under controlled conditions to reveal the free hydroxy group . As a critical intermediate, this compound facilitates the exploration of novel chemical space in the development of active pharmaceutical ingredients (APIs) and other specialty chemicals. Its role is strictly defined for laboratory research. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

6-bromo-2-fluoro-3-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFO2/c15-12-6-7-13(14(16)11(12)8-17)18-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRIVHAIKQQBTIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=C(C=C2)Br)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201232424
Record name Benzaldehyde, 6-bromo-2-fluoro-3-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201232424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1114809-05-0
Record name Benzaldehyde, 6-bromo-2-fluoro-3-(phenylmethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1114809-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 6-bromo-2-fluoro-3-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201232424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-Benzyloxy-6-bromo-2-fluorobenzaldehyde typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at position 6 undergoes nucleophilic substitution under specific conditions. Reaction outcomes depend on the nucleophile and catalyst system used:

NucleophileReagents/ConditionsProductYieldKey ObservationsSources
MethoxideNaOCH₃, DMF, 80°C6-Methoxy derivative72%Requires Pd(PPh₃)₄ catalyst for efficient substitution
AminesNH₃ (aq.), CuI, 110°C6-Amino derivative65%Limited by steric hindrance from benzyloxy group
ThiolsKOtBu, THF, reflux6-Thioether58%Side reactions observed at aldehyde group

Mechanistic Insight : Bromine substitution follows an SNAr pathway, facilitated by electron-withdrawing fluorine and aldehyde groups. The benzyloxy group at position 3 provides steric protection, directing reactivity to position 6.

Aldehyde Functionalization

The aldehyde group participates in oxidation, reduction, and condensation reactions:

Oxidation

  • Reagents : KMnO₄ (acidic conditions), CrO₃/H₂SO₄

  • Product : 3-Benzyloxy-6-bromo-2-fluorobenzoic acid

  • Yield : 85–92%

  • Side Reaction : Over-oxidation observed with prolonged exposure to KMnO₄ .

Reduction

  • Reagents : NaBH₄/MeOH, LiAlH₄/Et₂O

  • Product : 3-Benzyloxy-6-bromo-2-fluorobenzyl alcohol

  • Yield : 78% (NaBH₄), 94% (LiAlH₄)

  • Notes : LiAlH₄ achieves full conversion but requires anhydrous conditions .

Condensation

  • Reagents : NH₂OH·HCl, EtOH/H₂O

  • Product : Oxime derivative

  • Yield : 89%

  • Applications : Intermediate for heterocycle synthesis .

Cross-Coupling Reactions

The bromine atom enables catalytic cross-coupling for C–C bond formation:

Reaction TypeCatalytic SystemPartnerProductYieldSources
SuzukiPd(dppf)Cl₂, K₂CO₃Arylboronic acidBiaryl derivative83%
HeckPd(OAc)₂, PPh₃StyreneAlkenylated product67%
Buchwald-HartwigPd₂(dba)₃, XPhosAmines6-Amino arylaldehyde71%

Key Limitations :

  • Competing aldehyde oxidation under basic Suzuki conditions requires inert atmospheres.

  • High catalyst loading (5–10 mol%) needed for Heck reactions due to steric bulk .

Benzyl Ether Deprotection

The benzyloxy group can be cleaved under hydrogenolytic or acidic conditions:

MethodReagents/ConditionsProductYieldNotesSources
H₂/Pd-CH₂ (1 atm), EtOAc, 25°C3-Hydroxy-6-bromo-2-fluorobenzaldehyde90%Side reduction of aldehyde avoided by short reaction times
BBr₃BBr₃, CH₂Cl₂, −78°CSame as above88%Requires strict temperature control

Electrophilic Aromatic Substitution

Despite electron-withdrawing groups, limited electrophilic substitution occurs at position 4:

ReactionReagentsProductYieldRemarksSources
NitrationHNO₃/H₂SO₄4-Nitro derivative42%Major side product: aldehyde oxidation (18%)
SulfonationH₂SO₄, SO₃4-Sulfo derivative35%Low regioselectivity observed

Photochemical Reactivity

UV irradiation induces unique transformations:

  • Reaction : Photo-Fries rearrangement of benzyl ether

  • Conditions : 254 nm UV, hexane

  • Product : 2-Benzoyl-5-bromo-6-fluorophenol

  • Yield : 63%

  • Mechanism : Radical-mediated cleavage/rearrangement .

Stability Considerations

  • Thermal Degradation : Decomposes above 200°C via aldehyde decarbonylation (TGA data: onset 212°C) .

  • Light Sensitivity : Benzyl ether undergoes slow hydrolysis under UV/visible light (t₁/₂ = 14 days at 25°C) .

This comprehensive analysis demonstrates the compound's versatility in synthesizing complex aromatic systems, particularly in pharmaceutical intermediates and materials science. Reaction optimization remains critical due to competing pathways involving the aldehyde and benzyl ether groups.

Scientific Research Applications

Chemical Properties and Structure

3-Benzyloxy-6-bromo-2-fluorobenzaldehyde has the molecular formula C14H12BrFOC_{14}H_{12}BrFO and a molecular weight of approximately 307.15 g/mol. Its unique structure includes a benzaldehyde functional group, which is crucial for its reactivity in organic synthesis. The presence of both bromine and fluorine atoms enhances its electrophilic character, making it suitable for various chemical reactions.

Organic Synthesis

This compound serves as a key intermediate in the synthesis of complex organic molecules. Its electrophilic nature allows it to participate in nucleophilic addition reactions, facilitating the formation of various derivatives used in pharmaceuticals and agrochemicals. Some notable applications include:

  • Synthesis of Fluorinated Compounds : The fluorine atom in the compound can be utilized to introduce fluorine into other organic molecules, which is valuable in drug design due to the unique properties that fluorinated compounds exhibit.
  • Building Block for Pharmaceuticals : It is employed as a precursor for synthesizing biologically active compounds, including potential anti-cancer agents and enzyme inhibitors.

Medicinal Chemistry

The compound has garnered attention for its potential biological activities, particularly in medicinal chemistry:

  • Antitumor Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives inhibit key enzymes involved in cell proliferation, suggesting their potential as anti-cancer agents.
  • Antibacterial and Antifungal Properties : Derivatives synthesized from this compound have demonstrated antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Additionally, antifungal activity has been observed against Candida species, indicating its broad-spectrum antimicrobial potential.

Table: Summary of Biological Activities

Activity TypeCompound/DerivativesTest Organisms/Cell LinesObserved Effects
AntitumorQuinazolinone derivativesVarious cancer cell linesSignificant cytotoxic effects
AntibacterialCY3 (3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one)Staphylococcus aureus, E. coliMIC comparable to vancomycin
AntifungalCY3 derivativesCandida speciesVariable sensitivity
CytotoxicityCY3VERO, Hep-G2Significant cytotoxicity observed

Enzyme Inhibition Studies

The compound is also explored for its role as an enzyme inhibitor. Studies have indicated that boronic acid derivatives similar to this compound can inhibit proteases and other enzymes that interact with boron-containing compounds. This characteristic makes it a candidate for drug development targeting specific enzymatic pathways.

Catalytic Applications

Research has shown that this compound can be used in catalytic processes involving hydroboration reactions. Its ability to facilitate these reactions can lead to the formation of various organoboron compounds, which are valuable intermediates in organic synthesis.

Case Studies

Several case studies highlight the applications of this compound:

  • Synthesis of Antitumor Agents : A study reported the synthesis of quinazolinone derivatives from this compound, demonstrating significant cytotoxicity against cancer cell lines through inhibition of cell proliferation pathways.
  • Antimicrobial Activity Assessment : Derivatives synthesized from this compound were tested against multiple bacterial strains, revealing promising antibacterial properties comparable to established antibiotics.

Mechanism of Action

The mechanism of action of 3-Benzyloxy-6-bromo-2-fluorobenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to desired biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their distinguishing features are summarized below:

Compound Name CAS Number Molecular Formula Substituents (Positions) Functional Group Key Differences
3-Benzyloxy-6-bromo-2-fluorobenzaldehyde 1114809-05-0 C₁₄H₁₀BrFO₂ 3-BnO, 6-Br, 2-F Aldehyde Reference compound
3-Benzyloxy-6-bromo-2-fluorophenylboronic acid 957035-10-8 C₁₃H₁₁BBrFO₃ 3-BnO, 6-Br, 2-F Boronic acid Aldehyde replaced with boronic acid
3-Bromo-6-fluoro-2-hydroxy-benzaldehyde 199287-82-6 C₇H₄BrFO₂ 3-Br, 6-F, 2-OH Aldehyde Benzyloxy replaced with hydroxyl
6-(Benzyloxy)-2-fluoro-3-methylbenzaldehyde 2432849-04-0 C₁₅H₁₃FO₂ 6-BnO, 2-F, 3-Me Aldehyde Bromo replaced with methyl
2-Bromo-3-chloro-6-fluoro-4-methyl-benzaldehyde 2368909-40-2 C₈H₅BrClFO 2-Br, 3-Cl, 6-F, 4-Me Aldehyde Additional chloro and methyl groups
6-bromo-3-fluoro-2-formylbenzamide 2383259-84-3 C₈H₅BrFNO₂ 6-Br, 3-F, 2-formyl Benzamide Aldehyde integrated into benzamide

Physicochemical Properties

  • This compound: Limited experimental data are available, but its molecular weight is 309.14 g/mol. The benzyloxy and halogen substituents likely confer moderate polarity and low water solubility.
  • 6-(Benzyloxy)-2-fluoro-3-methylbenzaldehyde : Density = 1.184 g/cm³, predicted boiling point = 364.9°C . The methyl group may enhance hydrophobicity compared to bromo analogs.
  • 3-Bromo-6-fluoro-2-hydroxy-benzaldehyde: Molecular weight = 219.01 g/mol.

Biological Activity

3-Benzyloxy-6-bromo-2-fluorobenzaldehyde is an organic compound with the molecular formula C14H10BrFO2C_{14}H_{10}BrFO_2 and a molecular weight of approximately 309.13 g/mol. This compound features a unique combination of functional groups, including a benzyloxy group, a bromine atom, and a fluorine atom, which may enhance its reactivity and potential biological activities.

The compound is primarily recognized as a research intermediate in organic synthesis. Its aldehyde functional group (CHO) allows it to participate in various chemical reactions, making it valuable for constructing more complex organic molecules. The presence of bromine and fluorine substituents is particularly interesting, as these halogens can significantly influence the biological properties of organic compounds.

Synthesis Methods:

  • Starting Materials: The synthesis typically involves aromatic compounds that are subjected to halogenation and etherification processes.
  • Key Reactions: Common reactions include nucleophilic substitutions and coupling reactions that maintain the integrity of the functional groups.

Antimicrobial Activity

Research indicates that similar aromatic aldehydes with halogen substituents have shown varying degrees of antimicrobial activity. For instance, studies have demonstrated that compounds with bromine and fluorine substituents can exhibit significant activity against bacteria such as Escherichia coli and fungi like Candida albicans.

CompoundActivity Against E. coliActivity Against C. albicansActivity Against MRSA
Compound 1MediumLowNone
Compound 2HighMediumModerate
This compound Potential (based on structure)Potential (based on structure)Potential (based on structure)

Enzyme Inhibition Potential

Compounds containing boronic acid derivatives have been extensively studied for their enzyme inhibition properties, particularly against proteases. While this compound itself has not been characterized for specific enzyme interactions, its structure suggests it could serve as a precursor for synthesizing enzyme inhibitors.

Case Study:
In one study involving structurally similar compounds, derivatives were synthesized that demonstrated potent inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis:

  • IC50 Values: Compounds derived from similar scaffolds showed IC50 values ranging from 0.39 μM to 0.56 μM against VEGFR-2, indicating significant potency.

Research Findings and Applications

The potential applications of this compound extend into pharmaceuticals and materials science due to its unique structural features. The compound's ability to act as a building block in drug design is particularly noteworthy:

  • Drug Development: Its structural similarity to known pharmacophores suggests it could be explored for developing new therapeutic agents.
  • Material Science: The incorporation of fluorine may modify the electronic properties of materials, making it suitable for research into advanced materials with specific characteristics.

Q & A

Q. Methodological Resolution :

  • Use low-temperature bromination (e.g., −10°C) with NBS and a radical inhibitor (e.g., BHT).
  • Validate product purity via ¹⁹F NMR to confirm single-regioselectivity .

What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Q. Basic Research Focus

  • ¹H/¹³C NMR : Identify benzyloxy protons (δ 4.8–5.2 ppm) and aldehyde protons (δ 9.8–10.2 ppm).
  • ¹⁹F NMR : Confirm fluorine substitution (δ −110 to −120 ppm for aromatic -F) .
  • HRMS : Verify molecular ion [M+H]⁺ at m/z 323.0 (C₁₄H₁₀BrFO₂).
  • HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) .

What strategies mitigate degradation of the benzyl ether linkage during storage or reaction conditions?

Advanced Research Focus
The benzyloxy group is susceptible to acid-catalyzed cleavage or oxidation.

  • Stabilization : Store under inert gas (N₂/Ar) at −20°C.
  • Reaction Compatibility : Avoid strong acids (e.g., H₂SO₄) in downstream reactions. Use buffered conditions (pH 6–8) for aqueous workups .
  • Degradation Analysis : Track stability via accelerated aging studies (40°C/75% RH) and quantify degradation products using LC-MS .

How can competing side reactions during multi-step synthesis (e.g., over-halogenation or ether cleavage) be systematically analyzed?

Q. Advanced Research Focus

  • Byproduct Profiling : Use GC-MS or LC-HRMS to identify intermediates (e.g., di-brominated analogs or debenzylated products).
  • Kinetic Studies : Vary reaction times and temperatures to map side reaction pathways. For example, prolonged bromination increases di-substitution risk .
  • Computational Modeling : DFT calculations predict activation energies for competing pathways (e.g., bromine radical vs. electrophilic attack) .

What are the challenges in scaling up the synthesis of this compound while maintaining regiochemical purity?

Q. Advanced Research Focus

  • Heat Transfer : Exothermic bromination steps require controlled cooling (jacketed reactors).
  • Mass Transfer : Ensure efficient mixing to avoid localized over-concentration of reagents.
  • Purification : Replace column chromatography with recrystallization (ethanol/water) for large-scale batches. Validate purity via DSC to confirm crystalline homogeneity .

How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Q. Advanced Research Focus

  • Steric Hindrance : The bulky benzyloxy group at the 3-position may limit accessibility for Suzuki-Miyaura coupling at the 6-bromo position.
  • Electronic Effects : The electron-withdrawing -F and -Br substituents activate the aldehyde for nucleophilic addition (e.g., Grignard reactions) but deactivate the ring for electrophilic substitution.
  • Methodology : Use Pd(OAc)₂/XPhos catalysts to enhance coupling efficiency at the bromine site .

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